molecular formula C10H8BrN3S B1439570 2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide CAS No. 1197837-00-5

2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide

Cat. No.: B1439570
CAS No.: 1197837-00-5
M. Wt: 282.16 g/mol
InChI Key: VSHKSFZUNWBHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide is a heterocyclic organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring and a thiazole ring, which are connected through an acetonitrile group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide typically involves the reaction of 4-bromoacetophenone with 2-cyanothioacetamide in the presence of a base such as sodium hydroxide in ethanol. This reaction yields the corresponding pyridinethione, which is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide is unique due to its combined pyridine and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its versatility in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

2-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S.BrH/c11-4-1-10-13-9(7-14-10)8-2-5-12-6-3-8;/h2-3,5-7H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHKSFZUNWBHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=N2)CC#N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide
Reactant of Route 2
Reactant of Route 2
2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide
Reactant of Route 3
Reactant of Route 3
2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide
Reactant of Route 4
2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide
Reactant of Route 5
2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide
Reactant of Route 6
2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.